Bortezomib Impurity 10 is a specific impurity associated with the pharmaceutical compound bortezomib, which is primarily used in the treatment of multiple myeloma and certain types of lymphoma. Bortezomib is a proteasome inhibitor that plays a crucial role in cancer therapy by disrupting the cellular proteolytic pathway, leading to apoptosis in malignant cells. Understanding the impurities, including Bortezomib Impurity 10, is essential for ensuring the safety and efficacy of the drug.
Bortezomib Impurity 10 arises during the synthesis of bortezomib and can be detected through various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). The identification of this impurity is critical for regulatory compliance and quality control in pharmaceutical manufacturing processes .
Bortezomib Impurity 10 is classified as an organic impurity resulting from the degradation or incomplete synthesis of bortezomib. It may arise from oxidative degradation processes or stereochemical alterations during synthesis . The characterization of impurities like Bortezomib Impurity 10 is guided by International Council for Harmonisation (ICH) guidelines, which stipulate that any impurity exceeding a threshold of 0.1% must be identified and characterized .
The synthesis of bortezomib typically involves several key steps, including esterification, chlorination, and amine substitution reactions. Bortezomib Impurity 10 can form as a byproduct during these synthetic pathways due to incomplete reactions or side reactions that lead to structural modifications of the active pharmaceutical ingredient .
Recent studies have highlighted the use of convergent synthesis techniques to produce bortezomib anhydride, which has been shown to yield various impurities, including Bortezomib Impurity 10. The synthesis process often employs reagents like isobutylboronic acid and various protecting groups to facilitate selective reactions while minimizing the formation of undesired impurities .
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry provide insights into the molecular weight and composition of Bortezomib Impurity 10. For instance, HPLC-MS analysis has revealed insights into the profiles of various impurities formed during bortezomib synthesis .
Bortezomib Impurity 10 may originate from several chemical reactions during the synthesis of bortezomib. These include:
Studies have shown that under acidic or basic conditions, certain intermediates can undergo rapid isomerization or degradation, resulting in various impurities including Bortezomib Impurity 10 . Analytical methods such as HPLC are employed to monitor these reactions and quantify impurities.
Bortezomib Impurity 10 serves primarily as a reference compound for analytical purposes. Its characterization aids in:
Bortezomib (Velcade®) is a first-in-class 20S proteasome inhibitor approved by the FDA (2003) and EMA (2004) for treating multiple myeloma and mantle cell lymphoma. It functions as a reversible boronic acid dipeptide derivative that selectively targets the chymotrypsin-like activity of the 26S proteasome, disrupting protein homeostasis and inducing apoptosis in malignant cells. The active pharmaceutical ingredient (API) exists as a trimeric boroxine anhydride (C₅₇H₆₉B₃N₁₂O₉) in its essence form, which undergoes hydrolysis upon reconstitution to release the monomeric boronic acid pharmacophore (C₁₉H₂₅BN₄O₄) [2] [4].
Impurity profiling is critical for ensuring the safety, efficacy, and quality of oncology APIs like bortezomib. Bortezomib Impurity 10 (CAS 390800-88-1), a trimeric anhydride epimer, exemplifies structurally complex process-related impurities arising during synthesis. Regulatory agencies mandate strict control of such impurities due to potential impacts on drug potency and patient safety. Studies reveal that impurities exceeding the ICH identification threshold (0.1%) in bortezomib formulations correlate with batch inconsistencies and altered pharmacokinetics. For instance, commercial bortezomib products exhibit significant variability in impurity profiles, with some containing unacceptably high levels of aldehydes or stereoisomeric impurities [3] [5] [9].
The ICH Q3A-Q3C guidelines govern impurity assessment, requiring identification, qualification, and quantification of impurities above specified thresholds. For bortezomib, this includes:
Table 1: Key Regulatory Thresholds for Bortezomib Impurities
Parameter | Threshold | Guideline |
---|---|---|
Identification | ≥0.1% | ICH Q3A(R2) |
Qualification | ≥0.15% | ICH Q3B(R2) |
Genotoxic Impurities | ≤1.5 μg/day | ICH M7 |
Residual Solvents | PDE-based | ICH Q3C(R6) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7